molecular formula C14H15N5O B11723658 N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide

N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide

Cat. No.: B11723658
M. Wt: 269.30 g/mol
InChI Key: VWQPQCQGKQXEIL-UHFFFAOYSA-N
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Description

N’-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C14H15N5O It is known for its unique structure, which includes a cyano group, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of p-anisidine with ethyl cyanoacetate under microwave irradiation in trichlorobenzene, yielding the desired product in high yield . Other methods involve solvent-free reactions or stirring with heat .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

N'-[4-cyano-2-(4-methoxyphenyl)pyrazol-3-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C14H15N5O/c1-18(2)10-16-14-11(8-15)9-17-19(14)12-4-6-13(20-3)7-5-12/h4-7,9-10H,1-3H3

InChI Key

VWQPQCQGKQXEIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(C=NN1C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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